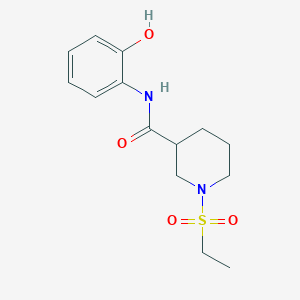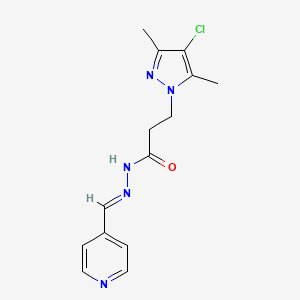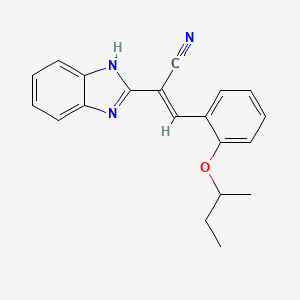![molecular formula C12H12FN3OS3 B5465139 N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5465139.png)
N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is a chemical compound that is of interest to scientific researchers due to its potential applications in various fields. This compound is a member of the thiadiazole family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of various strains of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to induce apoptosis, or programmed cell death, in various cancer cell lines. In addition, it has been found to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes and for developing new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide. One area of interest is in the development of new drugs based on its structure. Thiadiazole compounds have been found to have a wide range of biological activities, and further research may lead to the development of new drugs for the treatment of various diseases. Another area of interest is in the study of its mechanism of action. Further research may lead to a better understanding of how this compound exerts its biological activity, which may lead to the development of more effective drugs. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound, which will be important for its eventual use in humans.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide involves the reaction of 4-fluoroaniline with 3-(methylthio)-1,2,4-thiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 3-mercaptopropionic acid to yield the final compound. This synthesis method has been reported in the literature and has been found to yield the desired product in good yields.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. Thiadiazole compounds have been found to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. This compound has been found to exhibit potent antimicrobial activity against various strains of bacteria and fungi. It has also been found to exhibit antitumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS3/c1-18-11-15-12(20-16-11)19-7-6-10(17)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVWWMLKFAQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)

![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465147.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5465156.png)
![2-(cyclohexylmethyl)-4-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5465171.png)
